molecular formula C20H15FO3 B5869979 phenyl 2-[(4-fluorobenzyl)oxy]benzoate

phenyl 2-[(4-fluorobenzyl)oxy]benzoate

Cat. No.: B5869979
M. Wt: 322.3 g/mol
InChI Key: MNHLTFFIXSOWOI-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate is a synthetic fluorinated benzoate ester of interest in medicinal chemistry and chemical biology research. As a derivative of phenyl benzoate, this compound features a 4-fluorobenzyl group, a modification known to fine-tune the physicochemical properties of bioactive molecules, including metabolic stability and binding affinity . Such fluorinated aromatic esters serve as valuable intermediates and core scaffolds in the development of pharmacologically active compounds . The primary research value of this compound lies in its potential as a key building block for the synthesis of more complex molecules. The benzoate core is a privileged structure found in numerous bioactive compounds, and the incorporation of a fluorine atom is a established strategy in rational drug design . The fluorine atom can influence the molecule's electronic distribution, lipophilicity, and overall bioavailability, making it a crucial tool for optimizing lead compounds in drug discovery campaigns . Furthermore, the ester and ether functionalities present in its structure offer handles for further chemical modification, such as hydrolysis or conjugation, enabling its use in probe development and structure-activity relationship (SAR) studies . Researchers exploring novel ligands for various biological targets, including enzymes and receptors, may find this fluorinated scaffold particularly useful . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

phenyl 2-[(4-fluorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-16-12-10-15(11-13-16)14-23-19-9-5-4-8-18(19)20(22)24-17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHLTFFIXSOWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-[(4-fluorobenzyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction can be carried out under acidic conditions using sulfuric acid or under basic conditions using a base like sodium hydroxide. The reaction is usually performed at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the 4-fluorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of phenyl 2-[(4-fluorobenzyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. Methyl 2-((2-(p-Tolyloxy)Allyl)Oxy)Benzoate ()

  • Structure : Shares a benzoate ester core with a substituted ether group (p-tolyloxy allyl vs. 4-fluorobenzyl).
  • Synthesis : Synthesized via nucleophilic substitution between methyl salicylate and O-VBX1a (a tolyloxy allyl precursor) under mild conditions, yielding 89% for the primary product .
  • Key Difference : The allyl ether linkage in this compound introduces conformational flexibility, unlike the rigid 4-fluorobenzyl group in the target compound.

b. 2-{4-[(4-Fluorobenzyl)Oxy]Phenyl}Acetic Acid ()

  • Structure : Features a 4-fluorobenzyl ether but replaces the benzoate ester with an acetic acid group.
  • Properties : Molecular weight = 260.26 g/mol, logP ≈ 2.8 (estimated), highlighting lower lipophilicity compared to the phenyl benzoate derivative .

c. Phenacyl Benzoate Derivatives ()

  • Structure : Phenacyl (2-oxoethyl) esters, such as 2-(4-fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate.
  • Applications : Used as photo-removable protecting groups and intermediates in heterocycle synthesis (e.g., oxazoles, imidazoles) .
  • Contrast : The phenacyl group introduces a ketone functionality, enabling photolytic cleavage, whereas the target compound’s benzyl ether may prioritize hydrolytic stability.
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Reference
Phenyl 2-[(4-fluorobenzyl)oxy]benzoate* C20H15FO3 322.33 ~3.5 Benzoate ester, 4-fluorobenzyl ether Inferred
2-(4-Fluorobenzamido)benzoic acid C14H10FNO3 259.23 2.85 Carboxylic acid, benzamide
Methyl 2-((p-tolyloxy)allyl)oxybenzoate C17H16O4 284.31 2.1 Allyl ether, methyl ester

*Estimated based on analogs in , and 11.

a. Benzothiazole Derivatives ()

  • Compounds like 2-(4-(benzyloxy)-5-hydroxyphenyl)benzothiazole exhibit antitumor and antimicrobial activities. The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

b. Docking Studies ()

c. Fluorescent Benzoxazoles ()

  • Fluorinated benzoxazoles (e.g., 2-(4-fluorosulfonyloxyphenyl)benzoxazole) demonstrate tunable fluorescence, a property that could extend to the target compound if conjugated with fluorophores .

Q & A

Q. What are the established synthetic routes for phenyl 2-[(4-fluorobenzyl)oxy]benzoate, and how do reaction conditions influence yield?

The compound can be synthesized via esterification of 2-[(4-fluorobenzyl)oxy]benzoic acid with phenol derivatives. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with phenol in the presence of a base like triethylamine to neutralize HCl byproducts . Yields vary significantly (35–89%) depending on steric hindrance, solvent polarity, and temperature. For example, methyl ester analogs synthesized under similar conditions achieved 89% yield in dichloromethane at room temperature, while bulkier substrates required longer reaction times and reduced yields .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the 4-fluorobenzyloxy group shows aromatic proton signals at δ 7.3–7.4 ppm (doublets, J=8.1J = 8.1 Hz) and a benzylic methylene signal at δ 5.1–5.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ expected for C20H15FO3C_{20}H_{15}FO_3: 329.0984) .
  • Infrared (IR) Spectroscopy : Confirms ester C=O stretching (~1740 cm1^{-1}) and aryl ether C-O-C (~1250 cm1^{-1}) .

Q. What are the stability and storage recommendations for this compound?

The compound should be stored in sealed containers under dry conditions at room temperature to prevent hydrolysis of the ester bond. Analogous fluorobenzyloxy-substituted compounds degrade under prolonged exposure to humidity or light, necessitating inert atmosphere storage for long-term stability .

Advanced Research Questions

Q. How does the 4-fluorobenzyloxy substituent influence pharmacological activity in phenyl benzoate derivatives?

The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. In dichlorobenzyl derivatives, this substitution improved antiseptic activity by 30% against Staphylococcus aureus due to increased membrane permeability . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -F) at the para position optimize interactions with hydrophobic enzyme pockets .

Q. What computational strategies are effective for docking this compound into target proteins?

The Glide docking algorithm (Schrödinger Suite) is recommended for its accuracy in handling torsional flexibility. Key steps:

  • Grid Generation : Use OPLS-AA force field for receptor preparation.
  • Ligand Sampling : Perform Monte Carlo conformational sampling post-docking to refine poses.
  • Scoring : Combine empirical and force-field terms to prioritize poses with RMSD < 1 Å . This method achieved >50% accuracy in reproducing cocrystallized ligand geometries for similar esters .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Discrepancies often arise from:

  • Purification Methods : Column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization can alter reported yields.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but complicate isolation. Cross-validation using 1^1H NMR (e.g., comparing coupling constants for the fluorobenzyl group) and HRMS is critical to confirm batch consistency .

Q. What biological interactions are hypothesized for this compound based on structural analogs?

Analogous benzaldehyde derivatives (e.g., 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde) covalently modify nucleophilic residues (e.g., cysteine) in enzymes like proteases, disrupting substrate binding. The ester’s electrophilic carbonyl may similarly inhibit serine hydrolases, though experimental validation is needed .

Q. How do steric and electronic effects of substituents impact reactivity in cross-coupling reactions?

The 4-fluorobenzyloxy group’s electron-withdrawing nature directs electrophilic substitution to the meta position of the phenyl ring. In Suzuki-Miyaura couplings, bromo or iodo substituents at this position enhance reactivity with boronic acids (e.g., Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O, 80°C) .

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